molecular formula C3H2N4O4 B1273911 3,4-dinitro-1H-pyrazole CAS No. 38858-92-3

3,4-dinitro-1H-pyrazole

Cat. No. B1273911
CAS RN: 38858-92-3
M. Wt: 158.07 g/mol
InChI Key: VXMCBBMNFIAYQD-UHFFFAOYSA-N
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Description

3,4-Dinitro-1H-pyrazole (DNP) is a derivative of pyrazole that has been synthesized and studied for its potential as an energetic material. The compound is of interest due to its high nitrogen content and the presence of nitro groups, which are characteristic of high-energy density materials. The synthesis and characterization of DNP and its isomers have been explored to understand their physicochemical properties, thermal stability, and energetic performance .

Synthesis Analysis

The synthesis of 3,4-dinitropyrazole has been improved from the original pyrazole via a safe and efficient N-nitration and C-nitration process. The N-nitration was enhanced by adding a pyrazole/acetic acid solution into a nitric acid/acetic anhydride mixture. The C-nitration conditions were optimized, resulting in a total yield of up to 55% and a purity of 99% for DNP. The structures of the intermediates and the final product were confirmed using various spectroscopic methods and elemental analysis .

Molecular Structure Analysis

The molecular structure of 3,4-dinitropyrazole and its derivatives has been extensively studied using single-crystal X-ray diffraction. The crystal structure of a related compound, 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, was determined and refined to reveal a weak intramolecular hydrogen bond and a structure dominated by weak intermolecular interactions . These structural analyses are crucial for understanding the stability and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of 3,4-dinitropyrazole has been explored through various functionalization strategies. For instance, the synthesis of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (DADNP) and its derivatives involved N-amination reactions, diazotization, and nitrification of amino groups. These reactions led to compounds with different thermal properties and potential applications as energetic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dinitropyrazole and its isomers have been compared in terms of density, thermal behavior, and sensitivity. The isomers exhibited high densities and interesting thermal behavior as melt-castable materials. The sensitivity values ranged from moderately to highly insensitive, which is desirable for safe handling. The energetic performances of these compounds were determined using recalculated X-ray densities, heats of formation, and the EXPLO5 code, indicating their potential as energetic materials .

Scientific Research Applications

Energetic Materials

  • Field : Chemistry of High-Energy Compounds
  • Application : 3,4-dinitro-1H-pyrazole is used in the synthesis of high-energy compounds. Nitro derivatives of pyrazole have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .
  • Method : Several methods for its synthesis were developed on the basis of either cinesubstitution of N-nitro group in 1,1’,4,4’-tetranitro-1Н,1’Н-3,3’-bipyrazole, as well as modification of C-nitro group in 4,4’,5,5’-tetranitro-2Н,2’Н-3,3’-bipyrazole .
  • Results : The synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine was successful and its nitration was studied .

Biomedical Applications

  • Field : Biomedical Research
  • Application : Pyrazole derivatives, including 3,4-dinitro-1H-pyrazole, have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .
  • Method : The specific methods of application or experimental procedures in biomedical research vary widely depending on the specific study or experiment .
  • Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .

Metal-Organic Frameworks

  • Field : Coordination Chemistry
  • Application : Pyrazoles, including 3,4-dinitro-1H-pyrazole, have interesting coordination properties. They are important for the synthesis of metal-organic frameworks .
  • Method : The specific methods of application or experimental procedures in coordination chemistry vary widely depending on the specific study or experiment .
  • Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .

Primary and Secondary Explosives

  • Field : Energetic Materials
  • Application : 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts are used as primary and secondary explosives . The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
  • Method : Selected metal and nitrogen-rich salts based on HANTP are prepared and characterized by 1H/13C NMR, IR spectroscopy, and elemental analysis .
  • Results : All compounds exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C, high densities (1.61–2.92 g cm −3), and high positive heats of formation (630.4–1275.2 kJ mol −1) .

Biomedical Therapy

  • Field : Biomedical Therapy
  • Application : The derivatives of pyrazole, including 3,4-dinitro-1H-pyrazole, are used as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .
  • Method : The specific methods of application or experimental procedures in biomedical therapy vary widely depending on the specific study or experiment .
  • Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .

Energetic Compounds

  • Field : Energetic Materials
  • Application : 3, 4, 5-Trinitro-1H-pyrazole (TNP) as the only full-carbon nitrated pyrazole-based compound, has the advantages of high density, high energy and low sensitivity and broad application prospects in the field of energetic materials .
  • Method : The new synthesis methods and process optimization of TNP; the study on the synthesis and properties of 1-amino-3, 4, 5-trinitropyrazole (ATNP) and 1, 3, 4, 5-tetranitropyrazole; the molecular design and synthesis of novel energetic compounds combined TNP with rich-nitrogen groups .
  • Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .

Green Primary Explosives

  • Field : Energetic Materials
  • Application : 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts are used as primary and secondary explosives . The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
  • Method : Selected metal and nitrogen-rich salts based on HANTP are prepared and characterized by 1H/13C NMR, IR spectroscopy, and elemental analysis .
  • Results : All compounds exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C, high densities (1.61–2.92 g cm −3), and high positive heats of formation (630.4–1275.2 kJ mol −1) .

Synthesis of Pyrazolo[3,4-b]pyridines

  • Field : Organic Chemistry
  • Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review will cover the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
  • Method : The specific methods of application or experimental procedures in organic chemistry vary widely depending on the specific study or experiment .
  • Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .

Synthesis of Energetic Compounds

  • Field : Energetic Materials
  • Application : 3, 4, 5-Trinitro-1H-pyrazole (TNP) as the only full-carbon nitrated pyrazole-based compound, has the advantages of high density, high energy and low sensitivity and broad application prospects in the field of energetic materials .
  • Method : The new synthesis methods and process optimization of TNP; the study on the synthesis and properties of 1-amino-3, 4, 5-trinitropyrazole (ATNP) and 1, 3, 4, 5-tetranitropyrazole; the molecular design and synthesis of novel energetic compounds combined TNP with rich-nitrogen groups .
  • Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .

Safety And Hazards

The safety information for 3,4-dinitro-1H-pyrazole indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Research on 3,4-dinitro-1H-pyrazole and its derivatives is ongoing, with a focus on their potential as high-energy density materials . The synthesis and characterization of polynitrogen heterocycles, including 3,4-dinitro-1H-pyrazole, are promising directions for the design of new, safe, and environmentally benign energetic materials .

properties

IUPAC Name

4,5-dinitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMCBBMNFIAYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394372
Record name 3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dinitro-1H-pyrazole

CAS RN

38858-92-3
Record name 3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dinitro-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
L Song, L Chen, J Wang, F Chen, G Lan - Journal of Molecular Graphics …, 2017 - Elsevier
Analytical grade ethyl acetate was used to recrystallize 3,4-Dinitro-1H-pyrazole (DNP), it was found that there were two different morphologies of the crystals. There is a possibility that …
Number of citations: 19 www.sciencedirect.com
Y Liu, H Guo, Y Li, D Cao, T Zhang - Journal of Molecular Liquids, 2020 - Elsevier
Abstract Knowledge of solubility and thermodynamic properties of 3,4-dinitro-1H-pyrazole (DNP) within different solvents are essential in the processes of crystallization and further …
Number of citations: 13 www.sciencedirect.com
VP Sinditskii, SP Smirnov, VY Egorshev… - 4th KISHEM and …, 2017 - researchgate.net
Despite intensive recent activities in studying the thermal behavior of the nitropyrazoles, the decomposition kinetics and mechanism still raise many questions. Besides, no experimental …
Number of citations: 3 www.researchgate.net
Y Liu, Y Li, GC Lan, J Chen, H Pan - Journal of Chemical & …, 2016 - ACS Publications
The solubilities of 3,4-dinitro-1H-pyrazole (DNP) in different solvents are essential for crystallization and further theoretical studies. In this paper, the solubilities of DNP in six pure …
Number of citations: 18 pubs.acs.org
AA Konnov, MS Klenov, AM Churakov… - Energetic Materials …, 2023 - Elsevier
Novel energetic furazans 3a–3c and 4a–4c containing isomeric (3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy and (3,5-dinitro-1H-pyrazol-1-yl)-NNO-azoxy moieties have been obtained. A …
Number of citations: 4 www.sciencedirect.com
Y Liu, H Guo, Y Li, D Cao, T Zhang, Z Li - Journal of Molecular Liquids, 2021 - Elsevier
The comments regarding “Solid-liquid equilibrium solubility, thermodynamic properties and solvent effect of 3,4-dinitro-1H-pyrazole in different pure solvents” helps to improve the …
Number of citations: 1 www.sciencedirect.com
BT Li, LL Li, LL Liu - Molecular Physics, 2020 - Taylor & Francis
High-energy-density compounds are designed successively by substituting the hydrogen atoms of 1H-pyrazole by the nitro group. The thermal stabilities are explored by the …
Number of citations: 5 www.tandfonline.com
VP Sinditskii, SP Smirnov, VY Egorshev, AN Chernyi… - Thermochimica …, 2017 - Elsevier
Physico-chemical characterization of high energetic nitropyrazoles has been conducted, including studies on the thermal decomposition under non-isothermal and isothermal conditions…
Number of citations: 38 www.sciencedirect.com
YX Li, S Du, JL Wang - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, 4C3H2N2O4·C6H6, contains two independent dinitropyrazole molecules and half a benzene solvent molecule, which lies on a …
Number of citations: 6 scripts.iucr.org
BL Korsunskiy, VV Zakharov, TS Larikova… - Russian Journal of …, 2022 - Springer
The kinetics of thermal decomposition of 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3,4-dinitro-1H-pyrazole is studied using isothermal and nonisothermal methods in a wide temperature …
Number of citations: 4 link.springer.com

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